molecular formula C25H18ClN5O2S3 B2698776 N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide CAS No. 690642-72-9

N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide

Cat. No. B2698776
CAS RN: 690642-72-9
M. Wt: 552.08
InChI Key: ANYUMHZUPNRQKY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide is a useful research compound. Its molecular formula is C25H18ClN5O2S3 and its molecular weight is 552.08. The purity is usually 95%.
BenchChem offers high-quality N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antibacterial Activity

  • Compounds similar to the specified chemical, including various thiazolidine and azetidine derivatives, have been synthesized and evaluated for their antibacterial activity against both gram-positive and gram-negative bacteria. The studies highlight the potential of these compounds as antibacterial agents, with QSAR studies indicating the significance of substituent's hydrophobicity or steric bulk for activity enhancement (Desai et al., 2008).

Antimicrobial and Antibacterial Potency

  • Another study involved the synthesis of thienopyrimidine linked rhodanine derivatives, demonstrating significant antimicrobial activity, particularly against various bacterial strains. This work underscores the potential of structurally related compounds in developing new antimicrobial agents (Kerru et al., 2019).

Structural Studies and Molecular Interaction

  • Research on N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides explores their molecular structures and interactions. Such studies can provide a foundational understanding of how structural variations in compounds similar to the requested chemical might influence their biological activities and interactions (Boechat et al., 2011).

Anticancer Screening

  • A series of N-aryl-2-((6-arylimidazo[2,1-b]thiadiazol-2-yl)thio)acetamide compounds were synthesized and evaluated for their anticancer activities. Such research demonstrates the potential of thiazolopyrimidine and related compounds in anticancer drug development, showcasing the importance of structural features in enhancing cytotoxic effects (Abu-Melha, 2021).

Insecticidal Activities

  • Innovative heterocycles incorporating a thiadiazole moiety were synthesized and assessed for their insecticidal potential against Spodoptera littoralis. This indicates the broader applicability of similar compounds in agricultural and pest control applications (Fadda et al., 2017).

properties

IUPAC Name

N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-[(12-oxo-11-phenyl-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18ClN5O2S3/c26-15-11-9-14(10-12-15)21-28-24(30-36-21)27-19(32)13-34-25-29-22-20(17-7-4-8-18(17)35-22)23(33)31(25)16-5-2-1-3-6-16/h1-3,5-6,9-12H,4,7-8,13H2,(H,27,30,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANYUMHZUPNRQKY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC4=NSC(=N4)C5=CC=C(C=C5)Cl)C6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18ClN5O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

552.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl)-2-((4-oxo-3-phenyl-4,5,6,7-tetrahydro-3H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide

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